An In-depth Technical Guide to 1-Fluoro-4-phenoxybenzene (CAS 330-84-7): Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Fluoro-4-phenoxybenzene (CAS 330-84-7): Properties, Synthesis, and Applications
Abstract
1-Fluoro-4-phenoxybenzene, also known as 4-fluorodiphenyl ether, is a fluorinated aromatic ether that serves as a pivotal building block in modern organic synthesis. Its unique combination of a diaryl ether linkage and a strategically placed fluorine atom imparts desirable physicochemical properties that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive technical overview of 1-fluoro-4-phenoxybenzene, detailing its core properties, spectroscopic profile, synthesis methodologies, and key reactivity patterns. We will explore the rationale behind its application in drug discovery, grounded in the established role of fluorine in modulating molecular characteristics to enhance efficacy and pharmacokinetic profiles. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile chemical intermediate.
Core Physicochemical and Structural Properties
1-Fluoro-4-phenoxybenzene (C₁₂H₉FO) is typically a colorless to light yellow liquid at room temperature.[1] The molecule consists of two phenyl rings connected by an ether oxygen. One ring is unsubstituted, while the other is para-substituted with a fluorine atom. This substitution is critical; the high electronegativity of fluorine and the strength of the carbon-fluorine bond significantly influence the molecule's electronic properties, metabolic stability, and interaction with biological targets.[2]
The structural arrangement allows for two rotatable bonds around the C-O linkages, giving the molecule conformational flexibility.[3] The fluorine atom and the ether oxygen are hydrogen bond acceptors, which can influence solubility and binding interactions.[3]
Table 1: Key Physicochemical Properties of 1-Fluoro-4-phenoxybenzene
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 330-84-7 | [3][4][5] |
| Molecular Formula | C₁₂H₉FO | [3][5][6] |
| Molecular Weight | 188.20 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 249.8 ± 23.0 °C at 760 mmHg | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Flash Point | 93.1 ± 14.8 °C | [6] |
| Refractive Index | n20/D 1.557 | [1] |
| LogP | 3.6 - 4.5 | [3][6] |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)F | [3][5] |
| InChIKey | AODSTUBSNYVSSL-UHFFFAOYSA-N |[4][5] |
Spectroscopic and Analytical Characterization
Confident identification of 1-fluoro-4-phenoxybenzene relies on a combination of standard spectroscopic techniques. The asymmetric nature of the molecule provides a distinct and interpretable spectral profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will exhibit signals exclusively in the aromatic region (approx. 6.8-7.5 ppm). The protons on the unsubstituted phenyl ring will appear as a complex multiplet. The protons on the fluorinated ring will present as two distinct multiplets, each integrating to 2H. The protons ortho to the fluorine will show coupling to the fluorine atom in addition to the adjacent protons, while the protons meta to the fluorine will show a different splitting pattern.
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¹³C NMR: The carbon spectrum will show unique signals for all 12 carbon atoms. The carbon directly bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). The ortho (C3, C5) and meta (C2, C6) carbons will show smaller two-bond and three-bond C-F couplings, respectively. These characteristic couplings are definitive for identifying the fluorinated ring.
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, typically a triplet of triplets, due to coupling with the ortho and meta protons on the fluorinated ring.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum will be dominated by the molecular ion peak (M⁺) at m/z 188.[5] Key fragmentation patterns would involve the cleavage of the ether bond, leading to fragment ions corresponding to the phenoxy cation (m/z 93) and the fluorophenyl cation (m/z 95), as well as loss of CO from the molecular ion. The second and third highest peaks are observed at m/z 77 (phenyl cation) and m/z 159.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides functional group information. Key absorptions include:
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~1240 cm⁻¹: Strong, characteristic C-O-C asymmetric stretching of the diaryl ether.
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~1500 & ~1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.
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~1220 cm⁻¹: C-F stretching vibration.
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~3050 cm⁻¹: Aromatic C-H stretching.
Synthesis and Reactivity
Common Synthetic Methodologies
The most prevalent laboratory and industrial synthesis of 1-fluoro-4-phenoxybenzene is the Ullmann Condensation , a copper-catalyzed nucleophilic aromatic substitution reaction. This method provides a reliable and scalable pathway.
The core transformation involves coupling an aryl halide with a phenol. Two primary variations are feasible:
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Reaction of 4-fluorophenol with an activated aryl halide (e.g., iodobenzene or bromobenzene).
-
Reaction of phenol with 4-fluoroiodobenzene or 4-bromofluorobenzene.
Protocol: Representative Ullmann Synthesis of 1-Fluoro-4-phenoxybenzene
Causality: This protocol utilizes a copper catalyst to facilitate the coupling between the aryl halide and the phenoxide. A high-boiling polar aprotic solvent is chosen to ensure the reactants remain in solution at the elevated temperatures required for the reaction to proceed efficiently. The base is essential for deprotonating the phenol, generating the nucleophilic phenoxide anion required for the substitution reaction.
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Reagent Preparation : To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-fluorophenol (1.0 eq), potassium carbonate (2.0 eq, as base), and copper(I) iodide (0.1 eq, as catalyst).
-
Solvent Addition : Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reactant Addition : Add iodobenzene (1.1 eq).
-
Reaction Conditions : Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 1-fluoro-4-phenoxybenzene.
Caption: Ullmann synthesis workflow for 1-fluoro-4-phenoxybenzene.
Reactivity Profile
The molecule's reactivity is dictated by the interplay between the electron-donating phenoxy group and the electron-withdrawing fluorine atom.
Caption: Key reactivity zones of 1-fluoro-4-phenoxybenzene.
-
Electrophilic Aromatic Substitution (EAS): Reactions like nitration, halogenation, or Friedel-Crafts acylation will preferentially occur on the unsubstituted phenyl ring at the ortho and para positions relative to the ether linkage. The fluorinated ring is significantly less reactive to electrophiles.
-
Nucleophilic Aromatic Substitution (NAS): The fluorine atom is not readily displaced by nucleophiles under standard conditions, as the ring is not sufficiently electron-deficient. Harsh conditions would be required to facilitate such a reaction.
Role and Application in Drug Development
The incorporation of fluorine into drug candidates has become a cornerstone strategy in modern medicinal chemistry.[2] The 4-fluorophenoxy moiety, delivered by intermediates like 1-fluoro-4-phenoxybenzene, is particularly valuable for several reasons:
-
Metabolic Stability : Aromatic hydroxylation is a common metabolic pathway mediated by Cytochrome P450 enzymes. Placing a fluorine atom at the para-position physically blocks this site from oxidation, thereby increasing the metabolic half-life of the drug. This is a classic "metabolic blocking" strategy.
-
Enhanced Lipophilicity : Fluorine substitution generally increases the lipophilicity (LogP) of a molecule.[2] This can improve its ability to cross cell membranes and reach its intracellular target, potentially enhancing bioavailability and CNS penetration.
-
Modulation of pKa : The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be used to fine-tune the ionization state of a drug at physiological pH, impacting its solubility and receptor binding.
-
Improved Binding Affinity : The C-F bond can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with protein targets, potentially increasing binding affinity and potency.[2]
Because of these benefits, the 4-fluorophenoxy scaffold is found in numerous advanced drug candidates and approved therapeutics across various disease areas.
Safety, Handling, and Storage
1-Fluoro-4-phenoxybenzene is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory when handling this compound.
-
GHS Hazard Classification :
-
Precautionary Measures :
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7][8]
-
Handling : Avoid breathing vapors, mist, or gas. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9]
-
-
Storage :
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Keep away from strong oxidizing agents.
-
References
-
1-Fluoro-4-phenoxybenzene | CAS#:330-84-7 | Chemsrc. (n.d.). Retrieved December 12, 2025, from [Link]
-
1-Fluoro-4-Methyl-2-Phenoxy-Benzene - Amerigo Scientific. (n.d.). Retrieved December 12, 2025, from [Link]
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1-Fluoro-4-phenoxybenzene | C12H9FO | CID 67614 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]
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Cas 330-84-7, 4-FLUORODIPHENYL ETHER - LookChem. (n.d.). Retrieved December 12, 2025, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved December 12, 2025, from [Link]
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